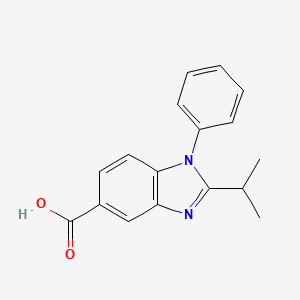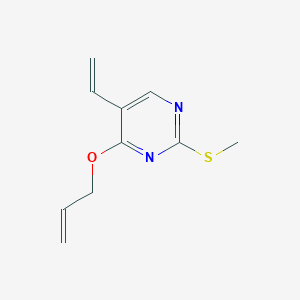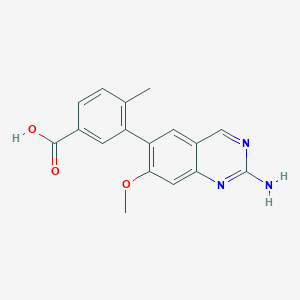![molecular formula C15H14N2 B13872730 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[3,2-b]pyridine core with a phenethyl group attached, making it a versatile scaffold for the development of novel therapeutic agents and other chemical entities.
Métodos De Preparación
The synthesis of 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various derivatives of pyrrolo[3,2-b]pyridine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents like halogens or alkylating agents.
Nitration, Nitrosation, Bromination, and Iodination: These reactions predominantly occur at the 3-position of the pyrrolo[3,2-b]pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 3-position, while bromination adds a bromine atom at the same position.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting fibroblast growth factor receptors (FGFRs)
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to the pyridine ring.
1H-pyrrolo[2,3-c]pyridine: This compound has a different fusion pattern of the pyrrole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethyl group, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C15H14N2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-2-5-13(6-3-1)8-11-17-12-9-14-15(17)7-4-10-16-14/h1-7,9-10,12H,8,11H2 |
Clave InChI |
IWXRVQSRXNFQCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)




![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)







